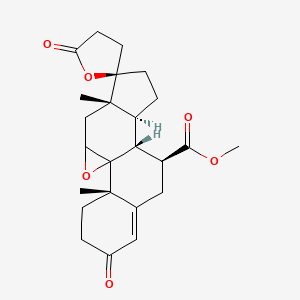
Eplerenone EP Impurity E
描述
Eplerenone EP Impurity E is a chemical compound that is structurally related to Eplerenone, a selective aldosterone receptor antagonist used in the treatment of hypertension and heart failure. This compound is one of the impurities that can be found during the synthesis and production of Eplerenone. It is important to identify and characterize such impurities to ensure the safety and efficacy of the pharmaceutical product .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Eplerenone EP Impurity E involves several steps, starting from the precursor 11α-hydroxy-7α-(methoxycarbonyl)-3-oxo-17α-pregn-4-ene-21,17-carbolactone. The key steps include epoxidation, esterification, and lactonization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure to achieve the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters. The process involves the use of high-purity reagents and solvents to minimize the formation of undesired by-products. The final product is purified using techniques such as crystallization, chromatography, and recrystallization to ensure high purity and quality .
化学反应分析
Types of Reactions: Eplerenone EP Impurity E undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed: The major products formed from these reactions include various hydroxylated, carbonylated, and substituted derivatives of this compound .
科学研究应用
Eplerenone EP Impurity E has several scientific research applications, including:
Pharmaceutical Research: Used as a reference standard for the identification and quantification of impurities in Eplerenone formulations.
Analytical Method Development: Employed in the development and validation of analytical methods for quality control and regulatory compliance.
Toxicological Studies: Used in studies to assess the genotoxic potential and safety profile of pharmaceutical products.
Chemical Synthesis: Utilized as an intermediate in the synthesis of other steroidal compounds
作用机制
Eplerenone EP Impurity E exerts its effects by binding to the mineralocorticoid receptor, thereby blocking the binding of aldosterone. This inhibition disrupts the renin-angiotensin-aldosterone system, leading to increased plasma renin activity and reduced aldosterone levels. The compound’s selectivity for the mineralocorticoid receptor over other steroid receptors contributes to its pharmacological profile .
相似化合物的比较
Eplerenone: The parent compound, used as a selective aldosterone receptor antagonist.
Spironolactone: Another aldosterone antagonist with a broader receptor binding profile.
Canrenone: A metabolite of spironolactone with similar pharmacological effects.
Uniqueness: Eplerenone EP Impurity E is unique due to its specific structural modifications, which result in distinct physicochemical properties and biological activity. Unlike its parent compound Eplerenone, the impurity may exhibit different binding affinities and metabolic pathways, making it a valuable reference standard in pharmaceutical research .
属性
IUPAC Name |
methyl (2S,9S,10R,11S,14R,15S)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O6/c1-21-7-4-14(25)10-13(21)11-15(20(27)28-3)19-16-5-8-23(9-6-18(26)30-23)22(16,2)12-17-24(19,21)29-17/h10,15-17,19H,4-9,11-12H2,1-3H3/t15-,16-,17?,19-,21-,22-,23+,24?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKPWJGBANNWMW-UUSFQDKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C[C@@H]([C@@H]3C24C(O4)C[C@]5([C@H]3CC[C@@]56CCC(=O)O6)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















